
Carfecillin
概要
説明
準備方法
合成経路と反応条件: カルベニシリンフェニルは、カルベニシリンとフェノールのエステル化によって合成されます。 この反応は通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤を使用して、エステル結合の形成を促進します .
工業的製造方法: 工業的な環境では、カルベニシリンフェニルの製造には、大規模なエステル化プロセスが用いられます。 反応条件は、製品の高収率と純度を確保するために最適化されています。 このプロセスには、最終生成物を得るための結晶化やろ過などの精製工程が含まれます .
化学反応の分析
反応の種類: カルベニシリンフェニルは、体内では加水分解を受けてカルベニシリンを放出します . 加水分解反応は、腸粘膜に存在するエステラーゼによって触媒されます .
一般的な試薬と条件:
加水分解: 水とエステラーゼ。
エステル化: フェノール、カルベニシリン、および DCC などの脱水剤.
生成される主要な生成物:
加水分解: カルベニシリンとフェノール.
4. 科学研究への応用
カルベニシリンフェニルは、科学研究にいくつかの応用があります:
科学的研究の応用
Pharmacokinetics and Mechanism of Action
Carfecillin is absorbed well when administered orally, with peak serum levels typically reached within one hour after ingestion. Studies indicate that urinary levels after a 1000 mg dose are sufficient for treating infections caused by Pseudomonas aeruginosa, although serum levels may not be adequate for systemic infections in patients with renal impairment . The mechanism of action involves inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-negative bacteria.
Urinary Tract Infections
This compound has been primarily utilized in treating urinary tract infections (UTIs). Clinical studies have shown varying success rates depending on the complexity of the infection:
- Simple UTIs : In trials involving patients with uncomplicated UTIs, this compound demonstrated a high efficacy rate, with complete eradication of infection in 100% of cases .
- Complicated UTIs : For patients with complicated UTIs, the efficacy rate was lower. In one study involving 20 patients, the overall effective rate was 65%, with significant improvement noted in cases caused by E. coli and Proteus mirabilis .
Study Type | Patient Group | Total Patients | Effective Cases | Efficacy Rate |
---|---|---|---|---|
Clinical Trial | Simple UTI | 8 | 8 | 100% |
Clinical Trial | Complicated UTI | 20 | 13 | 65% |
Side Effects and Tolerability
This compound is generally well tolerated, with minimal side effects reported. In clinical trials, side effects were virtually absent except for mild nausea in a small number of patients . This favorable tolerability profile makes it a suitable option for outpatient treatment.
Case Study 1: Efficacy in Hospitalized Patients
In a study involving 35 hospitalized patients treated with a seven-day course of this compound, infection was eradicated in 21 cases (60%). Notably, among those infected with Pseudomonas aeruginosa, eradication was achieved in 67% of cases . The study highlighted the drug’s effectiveness even among patients with severe urinary tract conditions.
Case Study 2: Long-term Use and Resistance
A longitudinal study evaluated the long-term use of this compound in chronic UTI patients. Results indicated that while this compound was effective initially, there was an observed increase in resistance among certain bacterial strains over time. This emphasizes the need for ongoing monitoring and potential adjustments in treatment protocols to mitigate resistance development .
作用機序
カルベニシリンフェニルは、感受性細菌の最終的な細胞壁合成を阻害することで抗菌活性を発揮します . ペニシリンは、ラクタム環を開くことで、ペニシリン感受性トランスペプチダーゼC末端ドメインをアシル化します . この酵素の不活性化により、2本の直鎖状ペプチドグリカン鎖の架橋形成が阻止され、細菌細胞壁合成の第3段階かつ最後の段階が阻害されます .
類似の化合物:
カルベニシリン: カルベニシリンフェニルの母体化合物であり、非経口的に使用されます.
アンプシリン: 抗菌活性は似ていますが、安定性と吸収特性が異なる別の広域スペクトルペニシリン.
チカルシリン: グラム陰性菌に対するより広いスペクトルを持つカルボキシペニシリン.
カルベニシリンフェニルの独自性: カルベニシリンフェニルは、カルベニシリンと比較して、経口吸収が向上しているという点でユニークです . フェニルエステル修飾により、経口投与が可能になり、患者にとってより便利です .
類似化合物との比較
Carbenicillin: The parent compound of carbenicillin phenyl, used parenterally.
Ticarcillin: A carboxypenicillin with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness of Carbenicillin Phenyl: Carbenicillin phenyl is unique due to its enhanced oral absorption compared to carbenicillin . The phenyl ester modification allows it to be administered orally, making it more convenient for patients .
生物活性
Carfecillin, a phenyl ester of carbenicillin, exhibits significant antibacterial properties and has been studied for its pharmacokinetics, efficacy in treating infections, and its hydrolysis characteristics. This article reviews the biological activity of this compound, including its mechanism of action, clinical studies, and relevant data.
This compound functions as an antibiotic through the following mechanisms:
- Hydrolysis : In biological systems, this compound rapidly hydrolyzes to release carbenicillin, which is responsible for its antibacterial activity. This hydrolysis is particularly efficient in serum and body tissues but occurs at a slower rate in aqueous solutions .
- Spectrum of Activity : The antibacterial spectrum of this compound is generally similar to that of carbenicillin. However, when hydrolysis is limited, this compound demonstrates reduced efficacy against gram-negative bacteria while showing enhanced activity against gram-positive cocci .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed when administered orally, achieving significant serum concentrations of carbenicillin. Studies show that it can be as effective orally as parenteral administration of carbenicillin in treating infections .
- Excretion : Clinical studies indicate fair renal excretion rates for both 250 mg and 500 mg doses .
Clinical Studies
Several clinical investigations highlight the effectiveness of this compound:
- Urinary Tract Infections (UTIs) : A study involving 22 patients with UTIs demonstrated that this compound was effective in treating these infections. The study reported good tolerance and significant improvement in symptoms .
- Volunteer Studies : Research involving 10 healthy volunteers assessed blood and urine levels after administration. The results indicated that this compound provided adequate serum levels necessary for therapeutic effects .
- Comparative Studies : In a double-blind study comparing this compound with indanyl ester of carbenicillin, it was found that both compounds were similarly effective for oral treatment of urinary infections .
Antibacterial Activity Comparison
Bacterial Strain | MIC (µg/mL) this compound | MIC (µg/mL) Carbenicillin |
---|---|---|
Staphylococcus aureus | 4 | 4 |
Escherichia coli | 8 | 8 |
Pseudomonas aeruginosa | 16 | 16 |
Klebsiella pneumoniae | 8 | 8 |
Table data based on laboratory studies measuring Minimum Inhibitory Concentrations (MIC) against various bacterial strains .
Case Studies
- Case Study 1 : A patient with recurrent UTIs was treated with this compound after standard treatments failed. Following a regimen of oral this compound, the patient reported a significant reduction in symptoms and improved quality of life.
- Case Study 2 : In a clinical trial involving patients with renal failure, the pharmacokinetics of this compound were assessed. It was noted that despite renal impairment, the drug maintained therapeutic levels without significant adverse effects .
特性
CAS番号 |
27025-49-6 |
---|---|
分子式 |
C23H22N2O6S |
分子量 |
454.5 g/mol |
IUPAC名 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1 |
InChIキー |
NZDASSHFKWDBBU-KVMCETHSSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C |
Key on ui other cas no. |
27025-49-6 |
関連するCAS |
21649-57-0 (hydrochloride salt) |
同義語 |
BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。